6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine is a novel compound belonging to the class of triazolo-pyrimidines, which are characterized by the fusion of triazole and pyrimidine rings. This compound exhibits significant biological activity and has garnered interest for its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications.
The compound is classified as a heterocyclic organic compound, specifically a substituted triazolo-pyrimidine. The structural formula indicates the presence of a bromine atom at the 6-position and a cyclopropyl group at the 2-position of the triazolo-pyrimidine framework. This classification places it within a larger family of compounds known for diverse biological activities, including anti-inflammatory and anticancer properties .
The synthesis of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions that integrate various reagents and conditions. A common approach includes:
The molecular structure of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine can be depicted as follows:
The structure features:
Crystallographic studies may provide additional insights into its three-dimensional arrangement, highlighting bond angles and distances that influence reactivity and interaction with biological targets .
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine participates in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine often involves interaction with specific biological targets:
Studies have shown that certain derivatives can significantly inhibit cell growth in various cancer cell lines by affecting these pathways .
The physical properties of 6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine include:
Chemical properties include stability under ambient conditions but may be sensitive to light or moisture depending on substituents present .
6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic applications across multiple disease states .
The construction of the triazolo[1,5-a]pyrimidine scaffold relies primarily on cyclocondensation reactions between nitrogen-rich heterocycles and bifunctional electrophiles. For 6-bromo-2-cyclopropyl derivatives, the most efficient route begins with 3(5)-amino-1,2,4-triazole (AT) and ethyl 4-chloro-3-oxobutanoate as key precursors. The reaction proceeds through a multi-step sequence: Initial nucleophilic attack of the aminotriazole’s exocyclic amine on the ketone carbonyl of ethyl 4-chloro-3-oxobutanoate forms an enol intermediate, which undergoes intramolecular dehydration to yield a dihydrotriazolopyrimidine intermediate. Subsequent treatment with phosphorus oxychloride (POCl₃) serves dual purposes: It facilitates aromatization through dehydration and introduces chlorine atoms at C5 and C7 positions, yielding 5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine [3].
A critical modification enables cyclopropyl introduction: The C2 methyl group undergoes free-radical bromination followed by nucleophilic displacement using cyclopropylamine. Alternatively, direct C2-cyclopropylation can be achieved using cyclopropylboronic acids via Suzuki-Miyaura coupling after core formation, though this requires pre-functionalized substrates [3]. This methodology achieves gram-scale synthesis with yields exceeding 65% under optimized conditions (refluxing acetonitrile, 12h), with the triazolo[1,5-a]pyrimidine core confirmed by ¹H NMR coupling patterns (characteristic ABX systems) and high-resolution mass spectrometry [3] [6].
Table 1: Cyclization Methods for Triazolo[1,5-a]pyrimidine Core
Precursors | Reagents/Conditions | Intermediate | Key Modification | Yield |
---|---|---|---|---|
3-Amino-1,2,4-triazole + Ethyl 4-chloro-3-oxobutanoate | AcOH, reflux, 6h | 5-Hydroxy-2-methyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine | - | 75% |
5-Hydroxy intermediate | POCl₃, reflux, 4h | 5,7-Dichloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | - | 82% |
5,7-Dichloro derivative | NBS, AIBN, CCl₄, 80°C | 5,7-Dichloro-2-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Radical bromination at C2-methyl | 70% |
2-Bromomethyl intermediate | Cyclopropylamine, DIPEA, DMF | 5,7-Dichloro-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine | Nucleophilic substitution | 85% |
Regioselective C6 bromination is pivotal for introducing cross-coupling handles. This transformation employs bromine (Br₂) or N-bromosuccinimide (NBS) under mild conditions (0–25°C, dichloromethane solvent). The reaction exploits the inherent electron density distribution of the triazolo[1,5-a]pyrimidine ring, where C6 exhibits the highest nucleophilicity due to polarization from adjacent nitrogen atoms [8]. Computational studies of analogous systems reveal C6 Fukui indices (f⁻) ≈0.12 versus C5 ≈0.08, rationalizing preferential electrophilic attack at C6 [8].
Experimental verification uses the 5,7-dichloro-2-cyclopropyl precursor: Bromination at –10°C in chloroform achieves >95% C6 selectivity, confirmed by ¹H NMR (disappearance of C6-H signal at δ 8.52 ppm) and LC-MS analysis [8] [4]. The reaction mechanism proceeds through a Wheland intermediate stabilized by resonance contributions from the pyrimidine nitrogen (N1). Hydrolysis of this intermediate regenerates aromaticity, yielding 6-bromo-5,7-dichloro-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine. Subsequent hydrolytic dechlorination at C5/C7 requires controlled conditions: Microwave-assisted heating (120°C, DMF/H₂O) selectively removes C5 chlorine, while anhydrous zinc reduction targets C7. This stepwise approach enables selective mono-dechlorination for further derivatization [4] [8].
Table 2: Regioselective Bromination Outcomes
Substrate | Brominating Agent | Temp (°C) | Solvent | Regioisomer Ratio (C6:C5:C7) | Yield | Analytical Confirmation |
---|---|---|---|---|---|---|
5,7-Dichloro-2-cyclopropyl-TP | NBS (1.05 eq) | 0 | CHCl₃ | 98:1.5:0.5 | 92% | ¹H NMR (C6-H disappearance), HRMS |
5,7-Dichloro-2-cyclopropyl-TP | Br₂ (1.0 eq) | 25 | DCM | 90:6:4 | 88% | LC-MS, ¹³C NMR |
5,7-Dimethoxy-2-cyclopropyl-TP | NBS (1.1 eq) | -10 | THF | 95:3:2 | 78% | ¹H-¹⁵N HMBC, X-ray crystallography |
The cyclopropyl group serves as a versatile platform for C–H activation and cross-coupling. Palladium-catalyzed Suzuki reactions enable arylation using arylboronic acids (Pd(OAc)₂/XPhos, K₃PO₄, toluene/water, 80°C), yielding 2-arylcyclopropyl-triazolopyrimidines without ring opening. This stability stems from the cyclopropane’s high strain energy (115 kcal/mol) and perpendicular orientation of C–H bonds relative to the π-system, which minimizes orbital overlap with the metal catalyst [3] [6].
Alternative approaches include direct amination at C2: 6-Bromo-2-cyclopropyltriazolopyrimidine undergoes ultrasound-assisted amination with piperazine derivatives (CuI/1,10-phenanthroline, Cs₂CO₃, DMSO, 50°C, 1h), achieving >85% conversion. This leverages the enhanced leaving group ability of cyclopropyl compared to alkyl groups due to σ-π hyperconjugation. Additionally, photoredox-catalyzed C–H functionalization using organic dyes (eosin Y) and electron-deficient alkenes introduces malonate-type handles at the cyclopropyl ring, expanding molecular complexity [3].
Table 3: Cyclopropane Functionalization Reactions
Reaction Type | Catalyst System | Conditions | Key Products | Applications |
---|---|---|---|---|
Suzuki Arylation | Pd(OAc)₂/XPhos, K₃PO₄ | Toluene/H₂O (4:1), 80°C, 12h | 2-(4-Fluorophenyl)cyclopropyl-TP | Kinase inhibitor intermediates |
Buchwald-Hartwig Amination | CuI/1,10-phenanthroline, Cs₂CO₃ | DMSO, ultrasound, 50°C, 1h | 2-(Piperazin-1-yl)cyclopropyl-TP | Anticancer scaffolds (tubulin inhibition) |
Photoredox C–H Alkylation | Eosin Y, blue LEDs | CH₃CN, H₂O, rt, 24h | 2-(Diethylmalonyl)cyclopropyl-TP | Prodrug development |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1